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3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

Catalog No.
S13987778
CAS No.
M.F
C7H10ClFN2O
M. Wt
192.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hyd...

Product Name

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

IUPAC Name

3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

InChI

InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H

InChI Key

XFFJSMGQGSWCML-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=C2)CF.Cl

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring and an oxazole moiety. The molecular formula for this compound is C6_6H8_8ClN3_3O, and it has a molecular weight of 175.62 g/mol. The presence of the fluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound is typically found as a hydrochloride salt, which is common for enhancing solubility and stability in various applications.

The chemical reactivity of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can be attributed to the functional groups present in its structure. The oxazole ring can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atom. Additionally, the fluoromethyl group can participate in various reactions, including:

  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under suitable conditions.
  • Reduction reactions: The oxazole ring may be reduced to form other derivatives.

These reactions are significant for synthesizing analogs and exploring the compound's potential biological activities.

Research indicates that 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride exhibits notable biological activities. It has been studied for its potential as a GABA receptor modulator, which could have implications in treating neurological disorders such as anxiety and epilepsy. The compound's unique structure allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

The synthesis of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride typically involves several key steps:

  • Formation of the oxazole ring: This is usually achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.
  • Introduction of the azetidine moiety: This can be accomplished via nucleophilic substitution methods where azetidine derivatives react with the oxazole precursor.
  • Fluoromethylation: The introduction of the fluoromethyl group can be performed using reagents such as fluoromethyl sulfonium salts or by direct fluorination methods.

Each step requires careful optimization to ensure high yields and purity of the final product.

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride has several applications, particularly in:

  • Pharmaceutical development: Due to its potential neuroactive properties, it is being investigated as a candidate for drug development aimed at treating central nervous system disorders.
  • Chemical biology: It serves as a useful tool for studying GABAergic mechanisms in biological systems.

Its unique structure also makes it a valuable starting point for synthesizing new compounds with enhanced biological activity.

Interaction studies have shown that 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride interacts with various receptors and enzymes within biological systems. These interactions are crucial for understanding its mechanism of action and potential side effects:

  • GABA Receptors: The compound has been shown to bind selectively to GABA receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism.

Further research is needed to elucidate the full spectrum of interactions and their implications for therapeutic use.

Several compounds share structural similarities with 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochlorideAzetidine ring, methyl group on oxazoleLacks fluoromethyl group
3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazoleTrifluoromethyl instead of fluoromethylIncreased lipophilicity due to trifluoromethyl
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochlorideDifferent heterocyclic structureContains an oxadiazole instead of an oxazole

The uniqueness of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride lies in its specific combination of functional groups that enhance its biological activity while maintaining stability and solubility. This makes it a promising candidate for further pharmacological exploration compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.0465688 g/mol

Monoisotopic Mass

192.0465688 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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